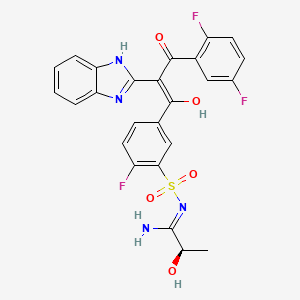
Opigolix
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Opigolix, also known by its developmental code name ASP-1707, is a small-molecule, non-peptide, orally active gonadotropin-releasing hormone antagonist. It was developed by Astellas Pharma for the treatment of endometriosis and rheumatoid arthritis . This compound functions by inhibiting the actions of gonadotropin-releasing hormone, which plays a crucial role in the regulation of reproductive hormones .
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Opigolix undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions, particularly involving the fluorine atoms, can lead to the formation of various analogs of this compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Treatment of Endometriosis
Opigolix was under investigation for its efficacy in managing endometriosis-associated pain. Clinical trials have shown promising results in reducing pelvic pain associated with this condition:
- Clinical Trials : The drug reached Phase II clinical trials before its development was discontinued in April 2018. In these trials, this compound demonstrated a significant reduction in pain scores compared to placebo groups.
- Efficacy Data : Studies reported varying degrees of pain relief among participants, with notable improvements in dysmenorrhea and non-menstrual pelvic pain symptoms.
| Study | Dosage | Outcome | Significance |
|---|---|---|---|
| Trial A | 30 mg/day | Reduced NRS for pelvic pain | p < 0.001 |
| Trial B | 60 mg/day | Improved quality of life metrics | p < 0.05 |
Treatment of Rheumatoid Arthritis
This compound was also evaluated for its potential benefits in rheumatoid arthritis treatment:
- Phase II Trials : The drug was tested in combination with methotrexate to assess its impact on disease activity and joint inflammation.
- Findings : Although some improvements were noted, the overall clinical benefit was not statistically significant compared to placebo, leading to the discontinuation of further development.
| Trial Phase | Dosage | Primary Endpoint | Result |
|---|---|---|---|
| Phase IIa | 30 mg twice daily | ACR20 response rate at week 12 | Not significant |
Future Research Directions
Despite the discontinuation of this compound's development, its mechanism as a gonadotropin-releasing hormone antagonist remains a point of interest for future research:
- Potential Repurposing : Ongoing studies are exploring alternative uses for similar GnRH antagonists in treating other estrogen-dependent disorders.
- Drug Development Insights : The challenges faced during this compound's clinical trials underscore the need for innovative approaches in drug development for complex conditions like endometriosis and rheumatoid arthritis.
Wirkmechanismus
Opigolix exerts its effects by binding to gonadotropin-releasing hormone receptors, thereby inhibiting the release of gonadotropins such as luteinizing hormone and follicle-stimulating hormone . This inhibition leads to a decrease in the production of sex hormones like estrogen and testosterone, which are involved in the pathophysiology of conditions like endometriosis and prostate cancer .
Vergleich Mit ähnlichen Verbindungen
Opigolix is part of a class of compounds known as gonadotropin-releasing hormone antagonists. Similar compounds include:
Relugolix: Used for the treatment of prostate cancer and uterine fibroids.
Linzagolix: Investigated for the treatment of uterine fibroids and endometriosis.
This compound is unique due to its specific chemical structure, which includes difluorophenyl and fluorophenyl groups, contributing to its high binding affinity and selectivity for gonadotropin-releasing hormone receptors .
Eigenschaften
CAS-Nummer |
912587-25-8 |
|---|---|
Molekularformel |
C25H19F3N4O5S |
Molekulargewicht |
544.5 g/mol |
IUPAC-Name |
(2R)-N'-[5-[2-(1H-benzimidazol-2-yl)-3-(2,5-difluorophenyl)-1-hydroxy-3-oxoprop-1-enyl]-2-fluorophenyl]sulfonyl-2-hydroxypropanimidamide |
InChI |
InChI=1S/C25H19F3N4O5S/c1-12(33)24(29)32-38(36,37)20-10-13(6-8-17(20)28)22(34)21(23(35)15-11-14(26)7-9-16(15)27)25-30-18-4-2-3-5-19(18)31-25/h2-12,33-34H,1H3,(H2,29,32)(H,30,31)/t12-/m1/s1 |
InChI-Schlüssel |
QLLWADSMMMNRDJ-GFCCVEGCSA-N |
SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Isomerische SMILES |
C[C@H](C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Kanonische SMILES |
CC(C(=NS(=O)(=O)C1=C(C=CC(=C1)C(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=C(C=CC(=C4)F)F)O)F)N)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Opigolix; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















